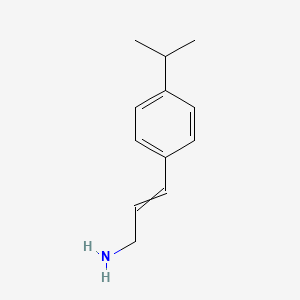![molecular formula C10H6O2 B13948071 Furo[4,3,2-de][1]benzopyran CAS No. 209-08-5](/img/structure/B13948071.png)
Furo[4,3,2-de][1]benzopyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Furo4,3,2-debenzopyran is a heterocyclic compound that belongs to the class of furobenzopyrans It is characterized by a fused ring system consisting of a furan ring and a benzopyran ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of furo4,3,2-debenzopyran typically involves multiple steps. One common method includes the allylic bromination of 3,4-dihydrofuro4,3,2-debenzopyran using N-bromosuccinimide under irradiation and high dilution conditions . This step is crucial for introducing the bromine atom, which can then participate in further reactions to form the desired compound.
Industrial Production Methods
While specific industrial production methods for furo4,3,2-debenzopyran are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, controlling reaction conditions, and employing purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Furo4,3,2-debenzopyran undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furobenzopyranones, while reduction can produce dihydrofurobenzopyrans.
Wissenschaftliche Forschungsanwendungen
Furo4,3,2-debenzopyran has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is used in the study of enzyme interactions and as a probe for biological assays.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of furo4,3,2-debenzopyran involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Furo4,3,2-debenzopyran can be compared with other similar compounds, such as pyrano4,3-cbenzopyran and furo[3,2-c]pyran-4-one . These compounds share similar structural features but differ in their specific ring fusion patterns and functional groups. The uniqueness of furo4,3,2-debenzopyran lies in its specific ring fusion and the potential for diverse chemical modifications.
List of Similar Compounds
- Pyrano4,3-cbenzopyran
- Furo[3,2-c]pyran-4-one
- Benzofuran derivatives
By understanding the unique properties and applications of furo4,3,2-debenzopyran, researchers can further explore its potential in various scientific and industrial fields.
Eigenschaften
CAS-Nummer |
209-08-5 |
|---|---|
Molekularformel |
C10H6O2 |
Molekulargewicht |
158.15 g/mol |
IUPAC-Name |
2,7-dioxatricyclo[6.3.1.04,12]dodeca-1(12),3,5,8,10-pentaene |
InChI |
InChI=1S/C10H6O2/c1-2-8-10-7(4-5-11-8)6-12-9(10)3-1/h1-6H |
InChI-Schlüssel |
YGYPBWGLSJUWCR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=CO2)C=COC3=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13947993.png)

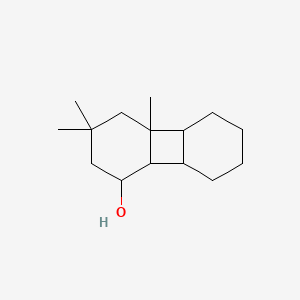

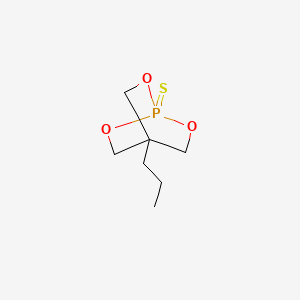
![Imidazo[4,5,1-jk][1,3,4]benzotriazepine](/img/structure/B13948032.png)
![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)
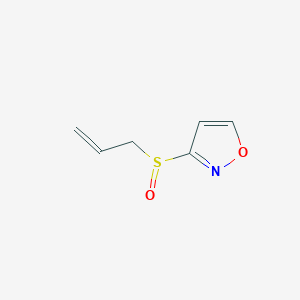
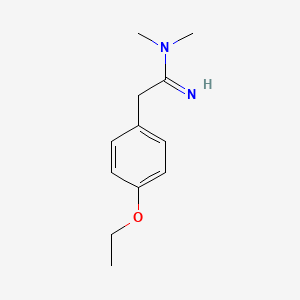
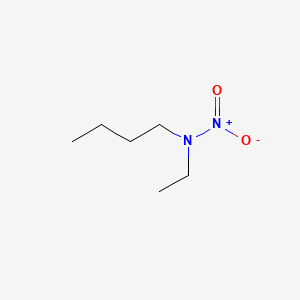
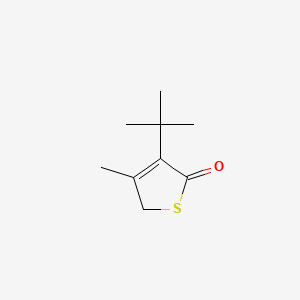
![4-{2-[4-(Methylamino)phenyl]ethenyl}phenol](/img/structure/B13948069.png)
